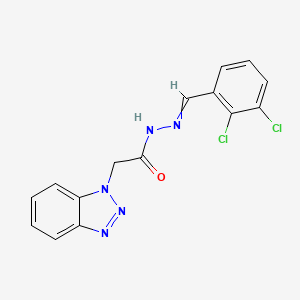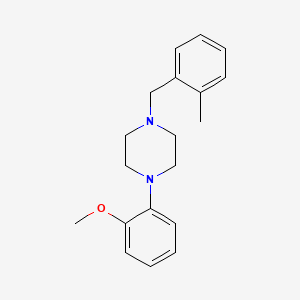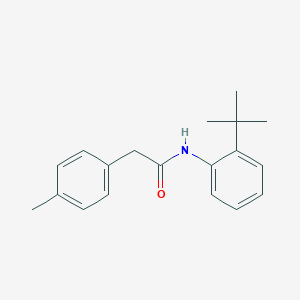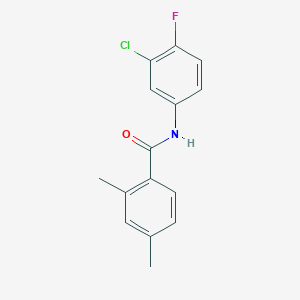
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide, also known as ABM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABM belongs to the class of benzamides and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to have anti-angiogenic properties, which could be useful in the treatment of diseases such as diabetic retinopathy and cancer.
Mechanism of Action
The exact mechanism of action of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In terms of its anti-tumor effects, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to reduce inflammation and swelling, as well as inhibit the growth of tumors. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has also been shown to have a protective effect on the liver, reducing liver damage caused by certain toxins. Additionally, 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily verified through recrystallization. 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, one limitation of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide is that its mechanism of action is not fully understood, which could make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide. One area of interest is the potential use of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide. Another area of interest is the use of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide involves the reaction of 4-bromo-3-methylacetanilide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide.
properties
IUPAC Name |
4-acetamido-N-(4-bromo-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-9-14(7-8-15(10)17)19-16(21)12-3-5-13(6-4-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMQWSYNDYUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-(4-bromo-3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)



![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)


